2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an ethanamine group attached to the 3rd position of the indole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways would depend on the specific biological activity influenced by this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could potentially include changes in cell signaling, gene expression, or metabolic processes, among others.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, such as enzyme inhibition or activation, changes in gene expression, and alterations in metabolic pathways .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride are not currently known. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 5-methylindole, undergoes bromination at the 7th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formylation: The brominated product is then subjected to formylation at the 3rd position using a formylating agent like Vilsmeier-Haack reagent.
Reduction: The formyl group is reduced to an ethanamine group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine or N-bromosuccinimide in industrial reactors.
Continuous Formylation: Employing continuous flow reactors for efficient formylation.
Scalable Reduction: Utilizing large-scale reduction techniques with appropriate safety measures.
Salt Formation: Converting the free base to hydrochloride salt in large crystallizers.
Chemical Reactions Analysis
Types of Reactions
2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-indol-3-yl)ethanamine hydrochloride: Lacks the bromine atom at the 7th position.
2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride: Lacks the methyl group at the 5th position.
2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid: Contains an acetic acid group instead of an ethanamine group.
Uniqueness
2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 5th position, along with the ethanamine group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)10(12)5-7;/h4-6,14H,2-3,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGXAPNFKATYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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